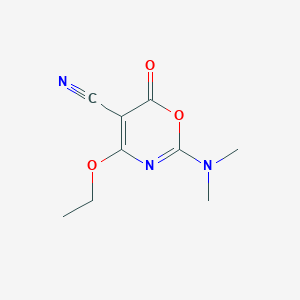
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and an oxazine ring
Méthodes De Préparation
The synthesis of 6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- involves several steps. One common method includes the reaction of dimethylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .
Analyse Des Réactions Chimiques
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents like alkyl halides
Applications De Recherche Scientifique
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
6H-1,3-OXAZINE-5-CARBONITRILE, 2-(DIMETHYLAMINO)-4-ETHOXY-6-OXO- can be compared with other similar compounds such as:
2-(Dimethylamino)ethanol: Both compounds contain a dimethylamino group, but 2-(Dimethylamino)ethanol lacks the oxazine ring and ethoxy group, making it less complex.
Dimethylaminoquinolines: These compounds share the dimethylamino group but have a quinoline ring instead of an oxazine ring, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
132164-88-6 |
|---|---|
Formule moléculaire |
C9H11N3O3 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
2-(dimethylamino)-4-ethoxy-6-oxo-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O3/c1-4-14-7-6(5-10)8(13)15-9(11-7)12(2)3/h4H2,1-3H3 |
Clé InChI |
MGHCSRIGRPMGHC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)OC(=N1)N(C)C)C#N |
SMILES canonique |
CCOC1=C(C(=O)OC(=N1)N(C)C)C#N |
Synonymes |
6H-1,3-Oxazine-5-carbonitrile,2-(dimethylamino)-4-ethoxy-6-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















